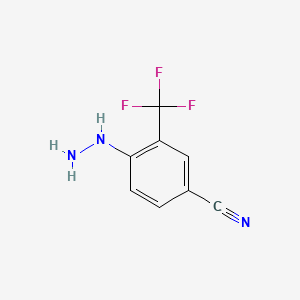

4-Hydrazinyl-3-(trifluoromethyl)benzonitrile

説明

BenchChem offers high-quality 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-hydrazinyl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)6-3-5(4-12)1-2-7(6)14-13/h1-3,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGXBOOGNPKSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654247 | |

| Record name | 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184163-56-2 | |

| Record name | 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Hydrazinyl-3-(trifluoromethyl)benzonitrile" synthesis mechanism

An In-depth Technical Guide to the Synthesis of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive examination of the synthesis of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile, a critical intermediate in the development of advanced pharmaceuticals, most notably the COX-2 inhibitor Celecoxib.[1][2][3] The core of this synthesis is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. This document elucidates the underlying mechanism, provides a detailed experimental protocol, and explores the critical process parameters that govern reaction efficiency and product purity. The content is tailored for researchers, chemists, and process development scientists who require a deep, mechanistic understanding coupled with practical, field-proven insights.

Introduction: Strategic Importance in Medicinal Chemistry

4-Hydrazinyl-3-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound whose value is primarily defined by its role as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs).[4] Its structure incorporates a nucleophilic hydrazine moiety, an electron-withdrawing nitrile group, and a lipophilic trifluoromethyl group. This unique combination makes it an ideal precursor for constructing pyrazole rings, a common scaffold in medicinal chemistry. The most prominent application is in the multi-step synthesis of Celecoxib, where this intermediate is condensed with a diketone to form the central pyrazole core of the drug.[3][4] A thorough understanding of its synthesis is therefore paramount for ensuring the quality, yield, and scalability of subsequent API manufacturing processes.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The principal and most efficient route to 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile is the Nucleophilic Aromatic Substitution (SNAr) reaction.[5][6] This pathway is distinct from electrophilic substitutions common to many aromatic systems and relies on the specific electronic characteristics of the substrate. The reaction proceeds via a well-established two-step addition-elimination mechanism.[7]

Starting Material: 4-Fluoro-3-(trifluoromethyl)benzonitrile Nucleophile: Hydrazine (typically as Hydrazine Hydrate, N₂H₄·H₂O)

Pillar of Causality: Why this Reaction Works

The feasibility of the SNAr reaction is entirely dependent on the electronic nature of the aromatic ring. A standard benzene ring is electron-rich and thus repels nucleophiles. However, in 4-Fluoro-3-(trifluoromethyl)benzonitrile, the ring is heavily "activated" towards nucleophilic attack by the presence of two powerful electron-withdrawing groups (EWGs):

-

Trifluoromethyl Group (-CF₃): Positioned ortho to the leaving group, it exerts a strong inductive effect (-I), pulling electron density from the ring.

-

Cyano Group (-CN): Positioned para to the leaving group, it exerts both a strong inductive (-I) and resonance (-M) effect, further delocalizing electron density.

These groups render the carbon atoms of the ring electrophilic, particularly the carbon atom bonded to the fluorine (C4). Fluorine's high electronegativity further polarizes the C-F bond, making C4 the primary site for nucleophilic attack.[7]

Step 1: Nucleophilic Attack and Meisenheimer Complex Formation (Rate-Determining Step)

The reaction initiates with the attack of the lone pair of electrons from the terminal nitrogen of hydrazine on the electron-deficient C4 carbon of the benzonitrile ring. This is the rate-determining step of the reaction.[7] This attack temporarily breaks the ring's aromaticity, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[7]

The negative charge of this complex is not localized; it is delocalized across the aromatic system and is effectively stabilized by the ortho -CF₃ and para -CN groups, which can accommodate the negative charge through induction and resonance. This stabilization is crucial; without it, the energy barrier for forming the intermediate would be prohibitively high.

Step 2: Elimination and Re-aromatization (Fast Step)

The Meisenheimer complex is a transient species. In the second, rapid step, the complex collapses, and the aromaticity of the ring is restored by the expulsion of the leaving group, the fluoride ion (F⁻). Fluoride is an effective leaving group in SNAr reactions due to the highly polarized C-F bond that weakens upon formation of the intermediate. The result is the formation of the stable final product, 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile.

Mechanistic Diagram

Caption: Figure 1: S-N-Ar Mechanism for Synthesis.

Field-Proven Experimental Protocol

This protocol represents a self-validating system, incorporating steps for reaction monitoring and purification to ensure high product quality.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Key Considerations |

| 4-Fluoro-3-(trifluoromethyl)benzonitrile | 175277-67-5 | 189.11 | Starting material; purity should be >98% |

| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | Highly toxic and corrosive; handle with extreme care in a fume hood |

| Ethanol (200 Proof) | 64-17-5 | 46.07 | Common reaction solvent; polar protic[5] |

| Deionized Water | 7732-18-5 | 18.02 | Used for precipitation and washing |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, charge 10.0 g (52.9 mmol) of 4-Fluoro-3-(trifluoromethyl)benzonitrile.

-

Solvent Addition: Add 100 mL of ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Nucleophile Addition: While stirring, carefully add 5.3 g (105.8 mmol, 2.0 equivalents) of hydrazine hydrate to the solution dropwise using an addition funnel over 10 minutes. Causality Note: A slight excess of hydrazine is used to ensure complete conversion of the starting material.[5]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. The reaction environment should be inert (under nitrogen) to prevent unwanted side reactions.

-

Reaction Monitoring (Self-Validation): Monitor the progress of the reaction every hour using Thin-Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate.[5] The reaction is complete when the spot corresponding to the starting material is no longer visible.

-

Product Precipitation: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A pale yellow to white precipitate of the product will form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake with two portions of 50 mL cold deionized water to remove residual salts and excess hydrazine. Further purify the crude product by recrystallization from an ethanol/water mixture to yield a high-purity crystalline solid.[5]

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Safety and Handling

-

Hydrazine is extremely toxic, a suspected carcinogen, and highly corrosive. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

The reaction should be conducted under an inert atmosphere to prevent potential oxidation of hydrazine.

Experimental Workflow and Data

Synthesis Workflow Diagram

Caption: Figure 2: Experimental Workflow.

Summary of Key Parameters

| Parameter | Recommended Value / Condition | Rationale / Causality |

| Substrate | 4-Fluoro-3-(trifluoromethyl)benzonitrile | The fluorine atom is a superior leaving group for SNAr due to its high electronegativity, which strongly activates the C-F bond towards nucleophilic attack.[7] |

| Nucleophile Stoichiometry | 2.0 equivalents of Hydrazine | Ensures the reaction goes to completion by providing a sufficient excess of the attacking nucleophile. |

| Solvent | Ethanol, Isopropanol, or DMSO | Polar solvents are required to dissolve the reactants and stabilize the charged intermediate. Ethanol is often chosen for its balance of performance, cost, and safety.[5] |

| Temperature | Reflux (e.g., ~80 °C for Ethanol) | Provides the necessary activation energy for the rate-determining nucleophilic attack without causing significant thermal degradation. |

| Reaction Time | 4-6 hours | Typical duration required to achieve full conversion, which must be validated by reaction monitoring (TLC).[5] |

| Typical Yield | > 90% | High yields are expected due to the highly favorable and activated nature of the SNAr reaction. |

Conclusion

The synthesis of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile is a textbook example of a highly efficient and well-understood Nucleophilic Aromatic Substitution reaction. The success of the synthesis is underpinned by the deliberate electronic activation of the aromatic ring by ortho- and para-electron-withdrawing groups, which facilitates the key rate-determining nucleophilic attack by hydrazine. By adhering to the detailed protocol, which includes in-process monitoring and robust purification steps, researchers and drug development professionals can reliably produce this vital pharmaceutical intermediate with high yield and purity, ensuring a solid foundation for the subsequent synthesis of complex APIs.

References

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- Dealing with impurities in 4-Hydrazinyl-3- nitrobenzonitrile. BenchChem.

- An improved process for the preparation of celecoxib.

- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.

- SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.

- Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach.

- Celecoxib Intermediates: Key Steps In Synthesis. Arborpharmchem.

- The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. Scholars Commons @ Laurier.

- A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro-3 - BenchChem.

- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals.

Sources

- 1. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]

- 2. Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. zenodo.org [zenodo.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scholars.wlu.ca [scholars.wlu.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile (CAS: 184163-56-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile, a key intermediate in modern medicinal chemistry. We will delve into its chemical properties, synthesis, spectral characteristics, and its pivotal role in the construction of bioactive heterocyclic scaffolds, particularly pyrazole derivatives. This document is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile building block in their synthetic endeavors.

The Strategic Importance of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile in Drug Discovery

4-Hydrazinyl-3-(trifluoromethyl)benzonitrile is a bifunctional aromatic compound featuring a nucleophilic hydrazine moiety and an electrophilic nitrile group, further activated by the presence of a strongly electron-withdrawing trifluoromethyl group. This unique combination of functionalities makes it a highly valuable precursor for the synthesis of a diverse range of heterocyclic compounds.

The trifluoromethyl group is a privileged motif in medicinal chemistry, known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The hydrazine group serves as a key handle for the construction of nitrogen-containing heterocycles, most notably pyrazoles, which are core structures in numerous approved drugs and clinical candidates. The nitrile group offers a versatile synthetic handle for further functionalization, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Physicochemical and Safety Profile

A summary of the key physicochemical properties and safety information for 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile is presented below.

| Property | Value | Source |

| CAS Number | 184163-56-2 | N/A |

| Molecular Formula | C₈H₆F₃N₃ | N/A |

| Molecular Weight | 201.15 g/mol | N/A |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| InChI | 1S/C8H6F3N3/c9-8(10,11)6-3-5(4-12)1-2-7(6)14-13/h1-3,14H,13H2 | [1] |

| InChIKey | AGGXBOOGNPKSRU-UHFFFAOYSA-N | [1] |

| Storage | Store at -20°C under a nitrogen atmosphere. | [1] |

Safety Information:

| Hazard Statement | Precautionary Statement | GHS Pictogram |

| H302: Harmful if swallowed. | P264, P270, P280, P305+P351+P338, P330, P501 | |

| H319: Causes serious eye irritation. | GHS07 (Harmful) |

Data sourced from commercial supplier information.[1]

Synthesis of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile

Proposed Synthetic Pathway:

The synthesis would likely proceed via the reaction of 4-fluoro-3-(trifluoromethyl)benzonitrile with hydrazine hydrate in a polar solvent such as ethanol. The electron-withdrawing effects of both the nitrile and the trifluoromethyl groups strongly activate the 4-position of the benzene ring towards nucleophilic attack, making the fluoride a good leaving group.

Sources

An In-depth Technical Guide to the Safe Handling of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile

Introduction and Compound Profile

4-Hydrazinyl-3-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, incorporating a nucleophilic hydrazine group, an electron-withdrawing nitrile group, and a metabolically stable trifluoromethyl group, makes it a versatile building block for the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs).[1] The trifluoromethyl moiety can enhance properties like lipophilicity and metabolic stability in final drug candidates, while the nitrile and hydrazine groups offer multiple avenues for synthetic modification.[1]

However, the very features that make this compound synthetically valuable also impart a distinct and critical hazard profile. The presence of a hydrazine moiety, in particular, demands a rigorous and informed approach to safety. Hydrazine and its derivatives are well-documented as being reactive and toxic.[2][3] This guide is intended for researchers, scientists, and drug development professionals, providing a deep dive into the toxicology, handling, and emergency management protocols necessary to work with this compound safely.

Hazard Identification and Toxicological Profile

The primary hazards of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile are inferred from data on analogous structures, such as other substituted hydrazines and benzonitriles. While specific toxicological data for this exact molecule is not exhaustively documented, a composite hazard profile can be constructed based on its functional groups.

GHS Classification (Anticipated): Based on data for compounds like 3-hydrazinylbenzonitrile and other fluorinated benzonitriles, the following classifications are highly probable[4][5]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[5]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[6]

Toxicological Deep Dive:

-

Hydrazine Moiety: Hydrazines as a class are known systemic toxins. The Agency for Toxic Substances and Disease Registry (ATSDR) notes that the liver is a primary target for hydrazine toxicity. Furthermore, the U.S. Environmental Protection Agency (EPA) has classified hydrazine itself as a probable human carcinogen. The odor threshold for hydrazine is around 3-5 ppm, which is already well above safe exposure limits like the OSHA limit of 1 ppm, making olfactory detection an unreliable safety measure.[2]

-

Nitrile Group (-CN): While the toxicity of aromatic nitriles can be variable, they can be metabolized to release cyanide in vivo, although this is less of a concern than with aliphatic nitriles. The primary hazard is often acute toxicity if ingested, inhaled, or absorbed through the skin.[7]

-

Trifluoromethyl Group (-CF3): This group is generally characterized by its high stability under most biological and chemical conditions.[8] Its main contribution to the hazard profile is indirect, by altering the electronic properties and lipophilicity of the molecule, potentially affecting its absorption and distribution in the body.

The following diagram outlines the logical flow for identifying and responding to the primary hazards associated with this compound.

Caption: Figure 1: Hazard Identification and First Aid Workflow.

Exposure Controls and Personal Protection

Given the compound's hazard profile, particularly the risk of respiratory irritation and the potential carcinogenicity of the hydrazine moiety, stringent exposure controls are mandatory.[2]

Engineering Controls:

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): A multi-layered PPE approach is essential. The following table summarizes the required equipment, explaining the rationale behind each choice.

| PPE Category | Specification | Rationale & Citation |

| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Inspect before use. | Protects against dermal absorption and skin irritation. Proper glove removal technique is critical to avoid self-contamination.[9] |

| Eye Protection | Chemical safety goggles and a full-face shield. | Standard goggles protect from splashes, but a face shield is required when handling larger quantities or when there is a significant splash risk, protecting the entire face.[7] |

| Skin/Body Protection | Chemical-resistant lab coat (fully buttoned), long pants, and closed-toe shoes. | Prevents incidental skin contact. Contaminated clothing must be removed and laundered before reuse. |

| Respiratory Protection | Not typically required if work is performed within a fume hood. For emergencies (e.g., large spills), a self-contained breathing apparatus (SCBA) is necessary. Cartridge respirators are not suitable for hydrazines.[2] | This provides the highest level of protection against inhalation of high concentrations of hazardous vapors or dusts.[2] |

Safe Handling, Storage, and Reactivity

Handling Protocols: The workflow for handling this compound must prioritize minimizing exposure at every step.

Caption: Figure 2: Workflow for Safe Laboratory Handling.

Storage Requirements:

-

Container: Store in a tightly closed, original container in a dry, well-ventilated place.

-

Location: Store locked up or in an area accessible only to authorized personnel.[4]

-

Conditions: Handle and store under an inert gas if possible, as hydrazines can be sensitive to air and moisture over time.

Chemical Reactivity and Incompatibility:

-

Oxidizing Agents: Hydrazines are reducing agents and can react violently with strong oxidizing agents (e.g., peroxides, nitrates, hypochlorites).[2][6] Keep segregated from all such materials.

-

Metal Ions: Certain metal ions, particularly ferric (Fe³⁺) and cupric (Cu²⁺), can catalyze the decomposition of hydrazine.[2] This decomposition can be exothermic and produce nitrogen and ammonia gas, leading to pressure buildup. Use scrupulously clean glassware.

-

Heat and Ignition Sources: While the compound itself is a solid, it is combustible. Keep away from heat, sparks, and open flames. Hazardous decomposition products upon burning include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.

Emergency Procedures

Spill Response:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the fume hood is operating and ventilation is adequate.

-

Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Neutralize (for hydrazine moiety): For small residual amounts, a dilute (5%) solution of calcium hypochlorite or sodium hypochlorite (bleach) can be used to neutralize the hydrazine component, producing nitrogen and water.[2]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]

-

Decontaminate: Wipe the spill area with a cloth dampened with the bleach solution, followed by soap and water.

-

Dispose: All contaminated materials (absorbent, gloves, wipes) must be disposed of as hazardous waste.

Fire Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: Combustion may produce toxic gases such as carbon monoxide, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

All waste containing 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile, including empty containers, contaminated absorbents, and reaction byproducts, must be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not allow the product to enter drains or waterways.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃N₃ | Calculated |

| Molecular Weight | 200.14 g/mol | Calculated |

| Appearance | Likely an off-white to yellow solid | Inferred |

| Reactivity Profile | Reducing agent, incompatible with strong oxidizers. | [2][6] |

References

-

Simpson, D. K. (1986). Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]

-

PubChem. (n.d.). 3-Hydrazinylbenzonitrile. National Center for Biotechnology Information. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydrazinobenzoic acid. [Link]

-

ATSDR. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. [Link]

-

Capot Chemical. (2025). Material Safety Data Sheet. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. fishersci.com [fishersci.com]

- 5. 3-Hydrazinylbenzonitrile | C7H7N3 | CID 1488145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Chemical Properties of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and potential applications of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile (CAS No: 184163-56-2) . This molecule is a key building block in medicinal chemistry, primarily owing to its unique combination of a nucleophilic hydrazine moiety, an electron-withdrawing trifluoromethyl group, and a versatile nitrile functional group. This guide is designed to furnish researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in the synthesis of novel chemical entities with therapeutic potential. The narrative synthesizes available data with established chemical principles to offer field-proven insights into its handling, reactivity, and application in constructing complex molecular architectures.

Introduction: A Molecule of Strategic Importance

4-Hydrazinyl-3-(trifluoromethyl)benzonitrile has emerged as a valuable intermediate in the landscape of modern drug discovery. The strategic placement of its functional groups imparts a distinct reactivity profile, making it a sought-after precursor for the synthesis of a diverse range of heterocyclic compounds.

The trifluoromethyl (-CF3) group , a bioisostere for chlorine and methyl groups, is a well-established pharmacophore that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Its strong electron-withdrawing nature deactivates the aromatic ring to some extent, influencing the reactivity of the other substituents.

The hydrazinyl (-NHNH2) group is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones. This reactivity is the cornerstone of its utility in constructing various nitrogen-containing heterocycles, such as pyrazoles and triazoles, which are prevalent scaffolds in numerous approved drugs.

The nitrile (-C≡N) group offers a versatile handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing a gateway to a wide array of molecular complexities.

This guide will delve into the fundamental chemical properties of this compound, providing a robust framework for its application in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation. The available data for 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile is summarized below.

| Property | Value | Source/Notes |

| CAS Number | 184163-56-2 | [2] |

| Molecular Formula | C₈H₆F₃N₃ | [] |

| Molecular Weight | 201.15 g/mol | [] |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| InChI | 1S/C8H6F3N3/c9-8(10,11)6-3-5(4-12)1-2-7(6)14-13/h1-3,14H,13H2 | |

| SMILES | NNc1ccc(C#N)cc1C(F)(F)F | [] |

| Melting Point | Not available in searched literature. | |

| Boiling Point | Not available in searched literature. | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in nonpolar solvents and water is anticipated based on its functional groups. |

Synthesis of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile

The most logical and widely practiced method for the synthesis of aryl hydrazines is through nucleophilic aromatic substitution (SNAr) . This approach is particularly effective when the aromatic ring is activated by electron-withdrawing groups, which is the case for the precursor to our target molecule.

Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach

The synthesis of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile typically proceeds via the reaction of a 4-halo-3-(trifluoromethyl)benzonitrile with hydrazine hydrate. The trifluoromethyl group ortho to the leaving group (halogen) provides strong activation for the SNAr reaction.

Caption: Synthetic pathway for 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

4-Fluoro-3-(trifluoromethyl)benzonitrile

-

Hydrazine hydrate (64-85% solution)

-

Ethanol or n-Butanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (typically 1.5-2.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile.

Self-Validation: The purity of the synthesized compound should be verified by measuring its melting point (if a reference value is available) and by spectroscopic analysis (NMR, IR, and MS) to confirm its structure.

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, the expected spectroscopic data can be predicted based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydrazine protons. The aromatic region will likely display a complex splitting pattern due to the substitution pattern. The hydrazine protons (-NH and -NH₂) will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the trifluoromethyl carbon. The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of 115-125 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key characteristic peaks are expected for:

-

N-H stretching of the hydrazine group: around 3200-3400 cm⁻¹

-

C≡N stretching of the nitrile group: around 2220-2240 cm⁻¹

-

C-F stretching of the trifluoromethyl group: in the region of 1000-1350 cm⁻¹ (strong absorptions)

-

Aromatic C-H stretching: just above 3000 cm⁻¹

-

Aromatic C=C stretching: in the 1450-1600 cm⁻¹ region

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 201.15). Fragmentation patterns would likely involve the loss of the trifluoromethyl group, the hydrazine moiety, and other characteristic fragments.

Reactivity and Synthetic Applications

The reactivity of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile is dominated by the nucleophilic character of the hydrazine group. This makes it an excellent building block for the synthesis of various heterocyclic systems, which are of great interest in drug discovery.

Formation of Hydrazones

The most fundamental reaction of this compound is its condensation with aldehydes and ketones to form hydrazones. This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid.

Caption: General scheme for hydrazone formation.

Synthesis of Pyrazole Derivatives

A significant application of aryl hydrazines is in the synthesis of pyrazoles, a class of heterocycles with a wide range of biological activities, including use as kinase inhibitors.[5] The reaction of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole derivatives.

Caption: Synthesis of pyrazole derivatives.

This cyclocondensation reaction is a powerful tool for generating molecular diversity, as a wide variety of 1,3-dicarbonyl compounds can be employed. The resulting pyrazole derivatives, bearing the trifluoromethylbenzonitrile moiety, are attractive candidates for screening in drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile.

-

Hazard Statements: Harmful if swallowed (H302) and causes serious eye irritation (H319).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is recommended to store under an inert atmosphere (e.g., nitrogen) at -20°C for long-term stability.

Conclusion and Future Perspectives

4-Hydrazinyl-3-(trifluoromethyl)benzonitrile is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive hydrazine group, a stabilizing and bioactivity-enhancing trifluoromethyl group, and a modifiable nitrile group makes it an ideal starting material for the construction of diverse and complex molecular scaffolds. The facile formation of hydrazones and the subsequent cyclization to form heterocycles like pyrazoles are key reactions that underscore its importance.

Future research will likely focus on expanding the library of compounds derived from this intermediate and exploring their biological activities, particularly as kinase inhibitors and in other therapeutic areas where trifluoromethylated and heterocyclic compounds have shown promise. The development of more efficient and green synthetic methodologies for its preparation and derivatization will also be an area of continued interest. This guide provides a solid foundation for researchers to harness the full potential of this strategic molecule in their quest for new and improved therapeutic agents.

References

-

ResearchGate. (n.d.). Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). Retrieved from [Link]

-

Pour, M., & Ghavaminejad, A. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(10), 18636-18671. [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

-

Al-Suwaidan, I. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 24(16), 2999. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole hydrazones (3a-3b). Retrieved from [Link]

-

LabSolutions. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 4. Reactions of 3 with electrophiles. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Benzonitrile, 4-(trifluoromethyl)-. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 3-hydroxy-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydrazinobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydrazinylbenzonitrile. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-methyl-. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-hydroxy-3-(trifluoromethyl)benzonitrile (C8H4F3NO). Retrieved from [Link]

-

PubChemLite. (n.d.). 4-hydroxy-2-(trifluoromethyl)benzonitrile (C8H4F3NO). Retrieved from [Link]

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth., 101, 542-563. [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

IUCr. (2008). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2393. [Link]

Sources

Reactivity of trifluoromethyl group in benzonitrile derivatives

An In-depth Technical Guide to the Reactivity of Trifluoromethylated Benzonitrile Derivatives

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, agrochemicals, and materials science, fluorinated organic molecules hold a privileged position.[1] The strategic incorporation of fluorine-containing groups can profoundly modulate a molecule's physicochemical and biological properties.[2][3] Among these, the trifluoromethyl (−CF₃) group is paramount, prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving binding affinity and pharmacokinetic profiles.[2][4]

When the robust, powerfully electron-withdrawing −CF₃ group is combined with a nitrile (−C≡N) moiety on a benzene ring, the resulting benzonitrile derivative becomes a highly versatile and reactive scaffold.[5] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core reactivity principles governing these molecules. It moves beyond a simple catalog of reactions to explain the causality behind their chemical behavior, focusing on the synergistic interplay between the trifluoromethyl and nitrile functionalities. We will delve into the dominant reaction pathways, provide validated experimental protocols, and illustrate the application of this chemistry in the synthesis of complex, high-value compounds.

The Electronic Synergy of −CF₃ and −C≡N Groups

The reactivity of a substituted benzene ring is dictated by the electronic nature of its substituents. Both the trifluoromethyl group and the nitrile group are potent electron-withdrawing groups (EWGs), but they operate through different primary mechanisms.

-

The Trifluoromethyl Group (−CF₃): This group exerts a powerful electron-withdrawing effect primarily through induction (σ-withdrawal) due to the high electronegativity of the three fluorine atoms.[6][7] Its influence via resonance (π-effects) is minimal. This strong inductive pull significantly lowers the electron density of the entire aromatic ring.[4]

-

The Nitrile Group (−C≡N): The nitrile group is also strongly electron-withdrawing, operating through both a significant inductive effect and a resonance effect, which delocalizes electron density from the ring onto the nitrogen atom.

When combined on the same aromatic core, these groups create a profoundly electron-deficient (electrophilic) aromatic system. This extreme electron deficiency is the single most important factor governing the scaffold's reactivity, dramatically deactivating the ring towards traditional electrophilic aromatic substitution and strongly activating it for nucleophilic aromatic substitution (SNAr).[5][8]

Table 1: Physicochemical Properties of Key EWGs

| Functional Group | Hansch Lipophilicity Parameter (π) | Primary Electronic Effect | Impact on Aromatic Ring |

| Trifluoromethyl (−CF₃) | +0.88[2] | Strong Inductive Withdrawal | Strong Deactivation |

| Nitrile (−C≡N) | -0.34 | Inductive & Resonance Withdrawal | Strong Deactivation |

| Nitro (−NO₂) | -0.28 | Inductive & Resonance Withdrawal | Strong Deactivation |

Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Pathway

The most synthetically useful reaction for trifluoromethyl benzonitrile derivatives is Nucleophilic Aromatic Substitution (SNAr). The presence of at least one powerful EWG is a prerequisite for this reaction, and the CF₃-benzonitrile scaffold, with two such groups, is exceptionally well-suited for it.[9][10]

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11] The rate-determining step is the initial nucleophilic attack on the carbon atom bearing a suitable leaving group (typically a halide), which breaks the ring's aromaticity to form a resonance-stabilized carbanion known as a Meisenheimer intermediate.[10] The exceptional stability of this intermediate in CF₃-benzonitrile systems, due to the ability of both the −CF₃ and −C≡N groups to delocalize the negative charge, is what drives the reaction forward. The subsequent rapid expulsion of the leaving group restores aromaticity.[11]

Regioselectivity

For the SNAr reaction to proceed, the electron-withdrawing groups must be positioned ortho or para to the leaving group.[12][13] This geometry is critical because it allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the EWGs, providing maximum stabilization. If the EWGs are meta to the leaving group, this direct resonance stabilization is not possible, and the reaction rate is significantly diminished or halted altogether. Steric hindrance from a bulky CF₃ group can also influence the site of attack, sometimes favoring the para position over the ortho position.[12][14]

Experimental Protocol: Synthesis of 4-Amino-2-trifluoromethylbenzonitrile

This protocol describes the ammonolysis of 4-fluoro-2-trifluoromethylbenzonitrile, a classic SNAr reaction where ammonia acts as the nucleophile and fluoride is the leaving group. This transformation is a key step in synthesizing various pharmacologically active compounds.[15]

Materials:

-

4-Fluoro-2-trifluoromethylbenzonitrile

-

Anhydrous Ethanol

-

Liquid Ammonia

-

Toluene

-

High-pressure reaction vessel (autoclave)

Procedure:

-

Reaction Setup: In a suitable high-pressure reaction vessel, dissolve 4-fluoro-2-trifluoromethylbenzonitrile (1.0 eq) in anhydrous ethanol (3–5 L per kg of starting material).

-

Addition of Nucleophile: Cool the vessel and carefully introduce liquid ammonia (1.5 eq).

-

Reaction: Seal the vessel securely. Heat the mixture to 120°C and maintain this temperature with stirring for 8 hours. Monitor the internal pressure throughout the reaction.

-

Workup: After cooling the vessel to room temperature, carefully vent any excess ammonia in a well-ventilated fume hood.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the ethanol. The resulting solid is the crude 4-amino-2-trifluoromethylbenzonitrile.

-

Purification: Recrystallize the crude product from toluene (4–8 L per kg of crude product) to yield the final, purified product with a purity often exceeding 99%.[15]

Transformations of the Nitrile Moiety

While the aromatic ring is primed for nucleophilic attack, the nitrile group itself remains a versatile functional handle for further chemical modification.[16] The powerful electron-withdrawing nature of the adjacent −CF₃ group enhances the electrophilicity of the nitrile carbon, often facilitating its transformation.[16][17]

Key transformations include:

-

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form an amide and, upon further reaction, a carboxylic acid.[18][19] This is a fundamental transformation for converting the benzonitrile scaffold into other key pharmaceutical intermediates.

-

Reduction: The nitrile group can be reduced to a primary amine (e.g., R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[18][19] Milder reducing agents such as DIBAL-H can achieve a partial reduction to an aldehyde.[19]

-

Addition of Organometallics: Grignard reagents or organolithiums can add to the nitrile carbon to form an imine intermediate, which is then hydrolyzed upon aqueous workup to yield a ketone.[18][19]

Stability and Reactivity of the Trifluoromethyl Group

A defining characteristic of the trifluoromethyl group is its exceptional stability.[4] The carbon-fluorine bond is one of the strongest in organic chemistry, making the −CF₃ group highly resistant to metabolic degradation and inert under most synthetic conditions, including strongly acidic and basic media.[2][20] This robustness is a primary reason for its widespread use in drug design.[2]

While generally unreactive, early studies demonstrated that the C-F bonds could be cleaved under forcing conditions. For instance, reaction with powerful nucleophiles like sodium amide (NaNH₂) can, in some substituted benzotrifluorides, lead to the transformation of the −CF₃ group into a nitrile.[20] Similarly, hydrolysis of the −CF₃ group to a carboxylic acid requires harsh conditions and is not a common synthetic strategy.[20] For most practical applications, researchers can treat the trifluoromethyl group as a stable, non-reactive spectator that powerfully modulates the reactivity of the rest of the molecule.

Applications in Synthesis and Drug Discovery

The predictable and versatile reactivity of trifluoromethyl benzonitrile derivatives makes them invaluable building blocks. They are frequently employed in the synthesis of FDA-approved drugs and other bioactive compounds.[21][22][23]

-

Oncology: The scaffold is present in numerous kinase inhibitors and other anticancer agents.[24] For example, 3,5-bis(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of Selinexor, a nuclear export inhibitor used to treat multiple myeloma.[21]

-

Infectious Diseases: The metabolic stability imparted by the −CF₃ group is advantageous in developing antiviral and antibacterial drugs.[7]

-

Agrochemicals: The unique properties of these compounds are also leveraged in the design of modern herbicides and pesticides.[25]

Conclusion

The reactivity of trifluoromethyl benzonitrile derivatives is overwhelmingly dominated by the powerful, synergistic electron-withdrawing effects of the −CF₃ and −C≡N groups. This creates a highly electron-deficient aromatic ring that is exceptionally activated for nucleophilic aromatic substitution (SNAr), which serves as the principal pathway for functionalization. Concurrently, the nitrile group offers a versatile handle for conversion into amines, carboxylic acids, and ketones, while the trifluoromethyl group itself provides a metabolically robust anchor. A thorough understanding of these reactivity principles empowers chemists to strategically design and execute complex synthetic routes, enabling the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

Novás, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link][2][3]

-

Noolvi, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link][21][22][23]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link][5]

-

Eureka | Patsnap. (n.d.). Synthesis method of p-trifluoromethyl benzonitrile compound. Patsnap. Available at: [Link][26]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. Available at: [Link][1]

-

Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available at: [Link][22]

-

Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link][3]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link][25]

-

Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents. Available at: [15]

-

PubMed Central. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. PubMed Central. Available at: [Link]

-

National Institutes of Health. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC. Available at: [Link][12]

- Google Patents. (n.d.). CN1660789A - The synthetic method of m-trifluoromethyl benzyl nitrile. Google Patents.

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. Available at: [Link][27]

-

National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC. Available at: [Link][6]

-

ACS Publications. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. Available at: [Link][7]

-

Reddit. (2023). Trifluoromethoxy group electron-withdrawing or electron-donating?. r/OrganicChemistry. Available at: [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link][13]

-

Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). RSC Advances. RSC Publishing. Available at: [Link][14]

-

ACS Publications. (n.d.). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology. Available at: [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. Available at: [Link]

-

ACS Publications. (2022). Enantioselective Radical Trifluoromethylation of Benzylic C–H Bonds via Cooperative Photoredox and Copper Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. Available at: [Link][18]

-

PubMed Central. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. PubMed Central. Available at: [Link]

-

Course Hero. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Course Hero. Available at: [Link][11]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link][9]

-

ResearchGate. (n.d.). Conversion of nitrile to other functional groups. ResearchGate. Available at: [Link]

-

Journal of Scientific Research. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research. Available at: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link][10]

-

ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link][23]

-

CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. CORE. Available at: [Link]

-

Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link][17]

-

KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II. Available at: [Link][19]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 19. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. scienceopen.com [scienceopen.com]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. innospk.com [innospk.com]

- 26. Synthesis method of p-trifluoromethyl benzonitrile compound - Eureka | Patsnap [eureka.patsnap.com]

- 27. youtube.com [youtube.com]

A Technical Guide to the Synthetic Utility of the Hydrazinyl Group in Aromatic Compounds

Abstract

The aromatic hydrazinyl group (-ArNHNH₂) is a cornerstone functional moiety in modern organic synthesis, prized for its versatile reactivity and strategic importance in constructing nitrogen-containing molecules. This guide provides an in-depth technical examination of the core reactions involving aromatic hydrazines, tailored for researchers, scientists, and professionals in drug development. We will move beyond simple procedural descriptions to explore the causal mechanisms behind key transformations, offering field-proven insights into experimental design. This document emphasizes self-validating protocols for critical reactions, including the Fischer Indole Synthesis, the Japp-Klingemann reaction, and the formation of bioactive heterocycles like pyrazoles. By grounding our discussion in authoritative literature and visualizing complex mechanisms, this guide aims to serve as a comprehensive resource for leveraging the full synthetic potential of aromatic hydrazines.

Foundational Chemistry and Synthesis of Arylhydrazines

The utility of any functional group begins with its accessibility. Arylhydrazines are typically synthesized via two primary routes: classical reduction of diazonium salts and modern palladium-catalyzed cross-coupling reactions.

Classical Synthesis: Reduction of Aryl Diazonium Salts

The traditional and still widely used method involves the diazotization of an aromatic amine followed by reduction. This two-step process is robust and cost-effective for many substrates.

-

Mechanism Insight: Aniline or a substituted aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) to form a stable aryldiazonium salt. This electrophilic salt is then reduced to the corresponding arylhydrazine. The choice of reducing agent is critical; stannous chloride (SnCl₂) in concentrated HCl is a common and effective option.[1][2] The low temperature is essential to prevent the diazonium salt from decomposing and coupling to form unwanted azo compounds.

-

Protocol Consideration: While effective, this method can be tedious due to the workup required to remove tin salts.[1] Alternative reducing agents like sodium sulfite are also used, though the scope can be more limited.[1] For sensitive substrates or large-scale synthesis, newer methods are often preferred. A method using triphenylphosphine as the reductant has also been developed to circumvent issues with metal waste.[3][4][5][6]

Modern Synthesis: Buchwald-Hartwig Amination

For greater functional group tolerance and milder reaction conditions, the Buchwald-Hartwig amination has emerged as a powerful tool for C-N bond formation.[7] This palladium-catalyzed cross-coupling reaction directly couples an aryl halide or triflate with hydrazine or a protected hydrazine equivalent.

-

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the hydrazine. Subsequent deprotonation by a base, followed by reductive elimination, yields the arylhydrazine and regenerates the Pd(0) catalyst. The choice of phosphine ligand is paramount to the reaction's success, with bulky, electron-rich ligands like X-Phos often employed to promote the reductive elimination step and prevent side reactions.[8][9]

-

Trustworthiness: The Buchwald-Hartwig reaction is highly reliable and offers broad substrate scope, allowing for the synthesis of complex arylhydrazines that are inaccessible through classical methods.[8][9][10] The reaction's predictability and tolerance for diverse functional groups make it a go-to method in pharmaceutical and materials science.[7][11]

The Fischer Indole Synthesis: A Gateway to Heterocyclic Chemistry

Discovered by Emil Fischer in 1883, this reaction remains one of the most important methods for synthesizing the indole scaffold, a privileged structure in medicinal chemistry.[12][13][14] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.

Mechanism and Experimental Causality

The Fischer indole synthesis proceeds through a sophisticated cascade of equilibria and rearrangements. Understanding these steps is key to optimizing reaction conditions and predicting outcomes.

-

Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine and a carbonyl compound to form an arylhydrazone.[13][15]

-

Tautomerization: The hydrazone tautomerizes to its enamine form. This step is crucial as it sets the stage for the key rearrangement.[14][15][16]

-

[12][12]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes an irreversible[12][12]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[12][14][16] This is the rate-determining and product-defining step of the synthesis. The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, PPA) influences the efficiency of this rearrangement.[12][16]

-

Rearomatization and Cyclization: The resulting intermediate loses a proton to regain aromaticity. An intramolecular nucleophilic attack by the terminal amine onto the imine carbon forms a cyclic aminal.[12][16]

-

Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions generates the stable, aromatic indole ring.[12][16]

Visualization: Fischer Indole Synthesis Mechanism

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole

This protocol describes a classic Fischer synthesis, illustrating the self-validating nature of the methodology.

-

Reagents: Phenylhydrazine (1.0 eq), Acetophenone (1.0 eq), Polyphosphoric acid (PPA) (10 eq by weight).

-

Step 1: Hydrazone Formation (optional isolation): In a round-bottom flask, dissolve phenylhydrazine and acetophenone in ethanol. Add a catalytic amount of acetic acid. Reflux the mixture for 1 hour. The product can be isolated by cooling and filtration or used directly.

-

Causality: The acid catalyst accelerates the condensation by protonating the carbonyl oxygen, making it more electrophilic.

-

-

Step 2: Cyclization: Slowly add the crude hydrazone to polyphosphoric acid at 100 °C with vigorous stirring.

-

Step 3: Workup: After 15 minutes, carefully pour the hot mixture onto crushed ice. The precipitate is the crude 2-phenylindole.

-

Causality: Quenching on ice neutralizes the PPA and precipitates the organic product, which is insoluble in water.

-

-

Step 4: Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to yield pure 2-phenylindole.

The Japp-Klingemann Reaction: Synthesis of Hydrazones for Heterocycles

The Japp-Klingemann reaction is a powerful method for synthesizing arylhydrazones from β-ketoesters (or β-ketoacids) and aryldiazonium salts.[17][18] These hydrazone products are often not the final target but serve as crucial intermediates for subsequent reactions, most notably the Fischer indole synthesis.[17][18][19]

Mechanism and Experimental Causality

-

Deprotonation: The reaction begins with the base-mediated deprotonation of the active methylene group of the β-ketoester, forming an enolate.[17][19]

-

Azo Coupling: The nucleophilic enolate attacks the electrophilic terminal nitrogen of the aryldiazonium salt, forming an azo compound.[17][19]

-

Hydrolytic Cleavage: Under the reaction conditions (often basic or aqueous), the azo intermediate undergoes hydrolysis. This step cleaves one of the carbonyl groups (typically the acyl group is lost over the ester group), forming a tetrahedral intermediate which then collapses.[17][20]

-

Protonation: The resulting anion is protonated during workup to yield the final, stable arylhydrazone.[17][19]

Visualization: Japp-Klingemann Reaction Workflow

Caption: Workflow from reactants to the Japp-Klingemann product and its subsequent use.

Experimental Protocol: Japp-Klingemann Synthesis of Pyruvate Phenylhydrazone

-

Reagents: Aniline (1.0 eq), Sodium Nitrite (1.0 eq), HCl, Ethyl acetoacetate (1.0 eq), Sodium Hydroxide.

-

Step 1: Diazonium Salt Formation: Dissolve aniline in 2.5 M HCl and cool to 0 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

Causality: This generates the electrophilic benzenediazonium chloride in situ. Maintaining low temperature is critical for its stability.

-

-

Step 2: Enolate Formation: In a separate flask, dissolve ethyl acetoacetate in ethanol and add a solution of sodium hydroxide. Cool to 0 °C.

-

Causality: The base deprotonates the β-ketoester to form the required nucleophilic enolate.

-

-

Step 3: Coupling and Hydrolysis: Slowly add the cold diazonium salt solution to the enolate solution, maintaining the temperature at 0 °C and keeping the solution basic by adding NaOH as needed. Stir for 1 hour.

-

Causality: This facilitates the coupling reaction. The basic conditions promote the subsequent hydrolytic cleavage of the acetyl group.

-

-

Step 4: Workup: Acidify the reaction mixture with acetic acid. The phenylhydrazone of ethyl pyruvate will precipitate.

-

Step 5: Purification: Collect the solid by filtration, wash with water, and recrystallize from aqueous ethanol.

Formation of Pyrazoles and Other Heterocycles

Arylhydrazines are key precursors for a wide variety of five-membered heterocycles, most notably pyrazoles. Pyrazole scaffolds are prevalent in pharmaceuticals due to their diverse biological activities.[21]

Synthesis of Pyrazoles

The most common route to pyrazoles involves the condensation of an arylhydrazine with a 1,3-dicarbonyl compound.[21]

-

Mechanism Insight: The reaction proceeds via a two-step condensation-cyclization mechanism. First, one of the carbonyl groups condenses with the arylhydrazine to form a hydrazone intermediate. Then, an intramolecular nucleophilic attack by the remaining amino group onto the second carbonyl, followed by dehydration, yields the aromatic pyrazole ring. The regioselectivity of the reaction (which nitrogen attacks which carbonyl) can often be controlled by the steric and electronic properties of the substituents on both reactants.[21]

-

Modern Methods: Microwave-assisted syntheses have been developed to accelerate the formation of pyrazoles, often providing excellent yields in a single step.[22] Other advanced methods include ruthenium-catalyzed dehydrogenative couplings of diols with arylhydrazines and multicomponent reactions that build the pyrazole core in a single pot.[23][24]

Quantitative Data: Pyrazole Synthesis Yields

The following table summarizes representative yields for the synthesis of 1-aryl-pyrazoles from arylhydrazines and 1,3-propanediol under a ruthenium-catalyzed system.[23]

| Arylhydrazine Substituent | Product | Isolated Yield (%) |

| 4-Methyl | 1-(p-tolyl)-1H-pyrazole | 90% |

| 4-Methoxy | 1-(4-methoxyphenyl)-1H-pyrazole | 82% |

| 4-Phenyl | 1-(biphenyl-4-yl)-1H-pyrazole | 79% |

| 2,6-Dimethyl | 1-(2,6-dimethylphenyl)-1H-pyrazole | 85% |

| Data sourced from Organic Letters.[23] |

Applications in Drug Development and Medicinal Chemistry

The reactions of aromatic hydrazines are not merely academic exercises; they are instrumental in the synthesis of numerous pharmaceuticals. The structural versatility of the resulting heterocyclic frameworks makes them popular in drug discovery.[25]

-

Indoles: The indole core, readily accessed via the Fischer synthesis, is present in a vast array of bioactive molecules, including the anti-migraine triptan class of drugs (e.g., Sumatriptan), anti-inflammatory agents (e.g., Indomethacin), and various anti-cancer agents.[12][13]

-

Pyrazoles: The pyrazole ring is a key pharmacophore found in drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various kinase inhibitors used in oncology.

-

Other Heterocycles: Arylhydrazones can be cyclized to form a diverse range of other heterocyclic systems, including 1,2,4-triazines and pyrazolines, further expanding their utility in medicinal chemistry.[23][26]

The hydrazinyl group itself is a key structural component in many bioactive compounds and serves as a versatile synthon for creating libraries of potential drug candidates.[10][27]

Conclusion

The hydrazinyl group in aromatic compounds is a powerful and versatile functional handle that provides access to a rich landscape of chemical structures, particularly nitrogen-containing heterocycles. From century-old name reactions like the Fischer Indole Synthesis to modern transition-metal-catalyzed couplings, the chemistry of arylhydrazines continues to be a vital area of research and application. A thorough understanding of the underlying mechanisms and causal relationships in these reactions empowers researchers to design more efficient syntheses, control selectivity, and ultimately accelerate the discovery and development of novel chemical entities for science and medicine.

References

- Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines.

- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.

- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.

- Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner.

- Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.

- Japp-Klingemann-Reaktion. Wikipedia.

- Fischer Indole Synthesis. J&K Scientific LLC.

- Japp–Klingemann reaction. Wikipedia.

- Fischer Indole Synthesis. Alfa Chemistry.

- Japp-Klingemann reaction. chemeurope.com.

- Ruthenium-Catalyzed Divergent Acceptorless Dehydrogenative Coupling of 1,3-Diols with Arylhydrazines: Synthesis of Pyrazoles and 2-Pyrazolines.

- Conversion of aromatic diazonium salt to aryl hydrazine.

- Synthesis of Fully Substituted Pyrazoles with a Dicyanomethyl Group via DBU/Lewis Acid-Mediated Annulation of D–A Cyclopropanes with Arylhydrazines.

- Product Class 34: Arylhydrazines. Science of Synthesis.

- Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides. American Chemical Society.

- "Synthesis and Characterization of Hydrazine Deriv

- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Advances in the Synthesis of Pyrazole Deriv

- Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. Bentham Science.

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic

- Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. PubMed.

- The Japp-Klingemann Reaction. Organic Reactions.

- Japp klingemann reaction. Slideshare.

- Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N , N -Diarylhydrazines.

- Conversion of aromatic diazonium salt to aryl hydrazine.

- CONVERSION OF AROMATIC DIAZONIUM SALT TO ARYL HYDRAZINE.

- Conversion of aromatic diazonium salt to aryl hydrazine.

- Hydrazine and its Deriv

- Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254.

- Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.

- Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Acta Chimica Slovenica.

- Hydrazines. Wikipedia.

- Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. RSC Publishing.

-

Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[10][13][22]Triazino[5,6-b]quinoline Derivatives. ResearchGate.

- pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones. RSC Publishing.

- Buchwald–Hartwig amin

- Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones.

- Tosylhydrazone. Wikipedia.

- Acylhydrazones and Their Biological Activity: A Review. PMC - PubMed Central.

- Cyclization Reactions of Hydrazones XXVI: Synthesis of 2-Aryl-2,3-dihydro-naphto- [1',2':4,5]furo[2,3-e]1,2,4-triazin-3-ones and their use for the preparation of 1-Aryl-5-(2-hydoxy-1-naphtyl)-6-azauracils.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Hydrazines - Wikipedia [en.wikipedia.org]

- 3. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 4. WO2007083320A2 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. US20110313171A1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. testbook.com [testbook.com]

- 13. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 14. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 18. Japp-Klingemann_reaction [chemeurope.com]

- 19. Japp-Klingemann-Reaktion – Wikipedia [de.wikipedia.org]

- 20. organicreactions.org [organicreactions.org]

- 21. mdpi.com [mdpi.com]

- 22. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. psvmkendra.com [psvmkendra.com]

- 26. chempap.org [chempap.org]

- 27. benthamscience.com [benthamscience.com]

The Synthesis of Pyrazoles from Aryl Hydrazines: A Mechanistic and Practical Guide

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The synthesis of substituted pyrazoles is therefore of paramount importance. Among the various synthetic routes, the condensation of aryl hydrazines with 1,3-dicarbonyl compounds and their analogues remains one of the most fundamental and widely employed strategies. This in-depth technical guide provides a comprehensive exploration of the reaction mechanisms underpinning the synthesis of pyrazoles from aryl hydrazines. It is intended for researchers, scientists, and drug development professionals, offering not only the theoretical framework but also practical, field-proven insights into experimental design and execution.

Introduction: The Significance of the Pyrazole Scaffold